N'-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea
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Overview
Description
N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxy and methoxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea typically involves the reaction of 3-hydroxy-4-methoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Hydroxy-4-methoxyphenyl)urea: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
N’-(3-Hydroxy-4-methoxyphenyl)-N-methylurea: Contains only one methyl group, leading to different physicochemical properties.
N’-(3-Hydroxy-4-methoxyphenyl)-N,N-diethylurea: The presence of ethyl groups instead of methyl groups can result in variations in solubility and reactivity.
Uniqueness
N’-(3-Hydroxy-4-methoxyphenyl)-N,N-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the dimethylurea moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
144602-70-0 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H14N2O3/c1-12(2)10(14)11-7-4-5-9(15-3)8(13)6-7/h4-6,13H,1-3H3,(H,11,14) |
InChI Key |
BFJPWANVVWSVFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
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